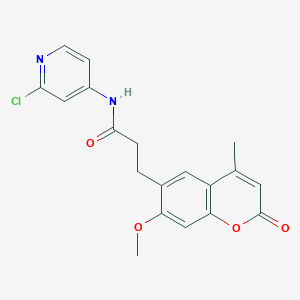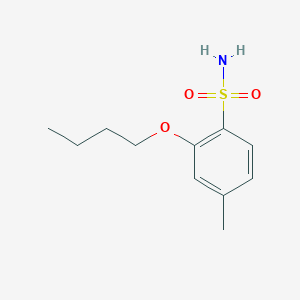
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the following steps:
Bromination: The starting material, 2-ethoxybenzenesulfonyl chloride, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Piperazine Derivatization: The brominated intermediate is then reacted with 4-(3,4-dimethylphenyl)piperazine under suitable conditions, such as in the presence of a base like triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: Lacks the bromine atom.
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: Has a methoxy group instead of an ethoxy group.
Uniqueness
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the presence of both the bromine atom and the ethoxy group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C20H25BrN2O3S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O3S/c1-4-26-19-8-6-17(21)14-20(19)27(24,25)23-11-9-22(10-12-23)18-7-5-15(2)16(3)13-18/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI Key |
MCOIBTNFDYNGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12197237.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12197239.png)
![N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12197240.png)

![3-(5-bromo-1H-indol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one](/img/structure/B12197252.png)
![4-bromo-N-[6-(4-bromo-3-methoxybenzenesulfonamido)pyridin-2-yl]-3-methoxybenzene-1-sulfonamide](/img/structure/B12197265.png)
![N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12197278.png)
![(4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12197283.png)
![(4-methoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12197289.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B12197291.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12197293.png)

![7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12197304.png)
